molecular formula C6H8ClNO B8029285 5-Chloro-2-methylpyridine hydrate

5-Chloro-2-methylpyridine hydrate

Cat. No.: B8029285
M. Wt: 145.59 g/mol
InChI Key: HPZOFUGGQYULDY-UHFFFAOYSA-N
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Description

5-Chloro-2-methylpyridine hydrate is a chemical compound that belongs to the class of chlorinated pyridines Pyridines are heterocyclic aromatic organic compounds with a six-membered ring containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-2-methylpyridine hydrate can be achieved through several methods. One common approach involves the chlorination of 2-methylpyridine. This process typically uses a chlorinating agent such as thionyl chloride or phosphorus pentachloride under controlled conditions . The reaction is carried out at temperatures ranging from 0°C to 200°C, depending on the specific reagents and desired yield .

Industrial Production Methods

In industrial settings, the production of this compound often involves continuous flow synthesis techniques. These methods offer advantages such as shorter reaction times, increased safety, and reduced waste . For example, a continuous flow setup using Raney nickel as a catalyst and a low boiling point alcohol like 1-propanol can produce 2-methylpyridines efficiently .

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2-methylpyridine hydrate undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen atom or the methyl group.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide are commonly used under mild to moderate conditions.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under controlled conditions.

Major Products Formed

    Substitution Products: Depending on the nucleophile, products like 5-hydroxy-2-methylpyridine or 5-amino-2-methylpyridine can be formed.

    Oxidation Products: Oxidation can yield compounds like 5-chloro-2-pyridinecarboxylic acid.

    Reduction Products: Reduction can produce 5-chloro-2-methylpyridine derivatives with altered functional groups.

Scientific Research Applications

5-Chloro-2-methylpyridine hydrate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Chloro-2-methylpyridine hydrate involves its interaction with specific molecular targets and pathways. The chlorine and methyl groups enhance its reactivity, allowing it to form stable complexes with various biological molecules. These interactions can modulate enzymatic activities, receptor binding, and other cellular processes, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-5-methylpyridine: Similar in structure but with the chlorine and methyl groups in different positions.

    2-Methylpyridine: Lacks the chlorine atom, resulting in different reactivity and applications.

    5-Chloro-2-pyridinecarboxylic acid: Contains a carboxylic acid group instead of a methyl group.

Uniqueness

5-Chloro-2-methylpyridine hydrate is unique due to the specific positioning of the chlorine and methyl groups on the pyridine ring. This configuration imparts distinct chemical properties and reactivity, making it valuable for targeted applications in various fields .

Properties

IUPAC Name

5-chloro-2-methylpyridine;hydrate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6ClN.H2O/c1-5-2-3-6(7)4-8-5;/h2-4H,1H3;1H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPZOFUGGQYULDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(C=C1)Cl.O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

145.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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